molecular formula C12H14N2O7 B15280967 Niacinamideascorbate

Niacinamideascorbate

Cat. No.: B15280967
M. Wt: 298.25 g/mol
InChI Key: JMORAWFVNMGOKQ-NQSOLIBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niacinamideascorbate, also known as the nicotinamide-ascorbic acid complex, is a compound that combines the properties of niacinamide (a form of vitamin B3) and ascorbic acid (vitamin C). This compound is recognized for its potential benefits in various fields, including skincare, medicine, and industrial applications. Niacinamide is known for its anti-inflammatory and skin-brightening properties, while ascorbic acid is a potent antioxidant that helps in collagen synthesis and skin protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of niacinamideascorbate involves the combination of niacinamide and ascorbic acid under controlled conditions. One common method is the thin film hydration method, where niacinamide is dissolved in a solution and combined with ascorbic acid. The mixture is then subjected to ultrasonication in ethanol to form the complex .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where niacinamide and ascorbic acid are combined under specific temperature and pressure conditions. The process ensures the stability and purity of the final product, which is essential for its application in pharmaceuticals and cosmetics .

Chemical Reactions Analysis

Types of Reactions: Niacinamideascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s antioxidant properties are primarily due to the presence of ascorbic acid, which can undergo oxidation to dehydroascorbic acid .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include dehydroascorbic acid and various substituted derivatives of niacinamide, depending on the reagents and conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2/t;2?,5-/m.1/s1

InChI Key

JMORAWFVNMGOKQ-NQSOLIBNSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N.C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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